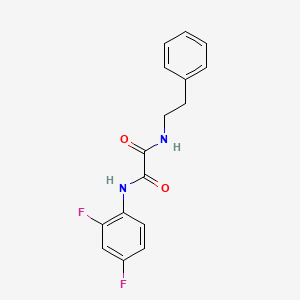

N1-(2,4-difluorophenyl)-N2-phenethyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Fluorescence Enhancement and Molecular Interactions

Research on compounds structurally related to N1-(2,4-difluorophenyl)-N2-phenethyloxalamide has demonstrated significant fluorescence enhancement due to specific molecular substitutions. For instance, the introduction of N-phenyl substituents to certain stilbenes leads to more planar ground-state geometries, resulting in red-shifted absorption and fluorescence spectra. These modifications enhance fluorescence quantum yields at room temperature, contrasting with the behavior of most unconstrained monosubstituted trans-stilbenes (Yang et al., 2002).

Synthesis and Characterization of n-Type Semiconductors

A series of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups were synthesized, displaying n-type semiconductor properties with carrier mobilities ranging from ∼10-6 to ∼ 0.1 cm2 V-1 s-1. These findings highlight the potential of fluorinated compounds in organic electronic applications (Facchetti et al., 2004).

Anticancer Drug Research

Amino acetate functionalized Schiff base organotin(IV) complexes have been explored for their in vitro cytotoxicity against various human tumor cell lines. Triphenyltin(IV) compounds demonstrated significant cytotoxicity, presenting a promising avenue for anticancer drug development (Basu Baul et al., 2009).

Molecular Self-Assembly for Hybrid Materials

Studies on molecular self-assembly involving halogen bonds have shown potential for creating hybrid perfluorocarbon–hydrocarbon crystalline materials. Such assemblies could have implications for materials science, particularly in the development of novel crystalline structures (Syssa-Magalé et al., 2005).

Nonlinear Optical Properties and Sensing Applications

Compounds related to this compound have been investigated for their nonlinear optical properties and sensing applications. For example, the quadratic nonlinear optical properties of N-aryl stilbazolium dyes have been studied, revealing significant enhancements in hyperpolarizability, suggesting applications in optical technologies (Coe et al., 2002).

将来の方向性

Fluorinated molecules have attracted extensive research interest in medicinal chemistry and pharmaceuticals over the past several decades, with the development of new drugs and therapies . Therefore, “N1-(2,4-difluorophenyl)-N2-phenethyloxalamide” and similar compounds may continue to be a focus of future research in these fields.

作用機序

Target of Action

Similar compounds have been found to target proteins such as mammalian target of rapamycin (mtor), epidermal growth factor receptor (egfr), inducible nitric oxide synthase (inos), mitogen-activated protein 2 kinase 1 (map2k1), fibroblast growth factor receptor (fgfr), and transforming growth factor-β1 (tgfb1) .

Mode of Action

Similar compounds have been found to inhibit the activity of their target proteins, leading to downstream effects .

Biochemical Pathways

The aforementioned targets are involved in various biochemical pathways, including cell growth, proliferation, and inflammation .

Pharmacokinetics

The n1 position is involved in pharmacokinetic properties and overall potency in similar compounds .

Result of Action

Inhibition of the aforementioned targets can lead to a variety of cellular effects, including reduced cell growth and proliferation .

特性

IUPAC Name |

N'-(2,4-difluorophenyl)-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O2/c17-12-6-7-14(13(18)10-12)20-16(22)15(21)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWFXKYHTWMGRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2828105.png)

![1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2828108.png)

![N-(5-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2828110.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2828112.png)

![1,2',3,3',5',6'-Hexahydrospiro[benzimidazole-2,4'-pyran]](/img/structure/B2828120.png)

![(2R,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-[2-(2-methylphenyl)pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B2828121.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2828127.png)